molecular formula C21H22N2O4S B7704831 N-(2-phenylethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

N-(2-phenylethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide

Cat. No. B7704831
M. Wt: 398.5 g/mol
InChI Key: SINWQPOUYQLRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-phenylethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, commonly known as PEBSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PEBSA is a sulfonamide derivative that has been synthesized through a multi-step process. The compound has been studied for its mechanism of action, biochemical and physiological effects, and its potential use in scientific research.

Mechanism of Action

PEBSA inhibits the activity of HDACs by binding to the active site of the enzyme. HDACs remove acetyl groups from histones, which can lead to the repression of gene expression. By inhibiting HDAC activity, PEBSA can increase the acetylation of histones, leading to the activation of genes that are involved in apoptosis and other cellular processes.
Biochemical and Physiological Effects:
PEBSA has been shown to have anti-inflammatory effects, which could make it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. The compound has also been shown to induce apoptosis in cancer cells, which could make it a potential cancer treatment. Additionally, PEBSA has been shown to have neuroprotective effects, which could make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

PEBSA has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to be stable under various conditions. Additionally, PEBSA has been shown to have low toxicity, making it a safer alternative to other HDAC inhibitors. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on PEBSA. One area of interest is the compound's potential use in cancer treatment. Further studies could investigate the efficacy of PEBSA in different types of cancer and explore its mechanism of action in more detail. Additionally, research could focus on the compound's potential use in the treatment of neurodegenerative diseases. Finally, studies could investigate the use of PEBSA in combination with other therapeutic agents to enhance its efficacy.

Synthesis Methods

PEBSA can be synthesized through a multi-step process that involves the reaction of 2-phenylethylamine with benzenesulfonyl chloride to form N-(2-phenylethyl)benzenesulfonamide. This intermediate is then reacted with acetic anhydride to form N-(2-phenylethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide. The synthesis method has been optimized to produce high yields of the compound.

Scientific Research Applications

PEBSA has been studied for its potential applications in scientific research. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. HDAC inhibitors have been studied for their potential use in cancer treatment, as they can induce apoptosis in cancer cells. PEBSA has also been shown to have anti-inflammatory effects, which could make it a potential therapeutic agent for inflammatory diseases.

properties

IUPAC Name

2-[benzenesulfonyl(2-phenylethyl)amino]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4S/c24-21(22-16-19-10-7-15-27-19)17-23(14-13-18-8-3-1-4-9-18)28(25,26)20-11-5-2-6-12-20/h1-12,15H,13-14,16-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINWQPOUYQLRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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